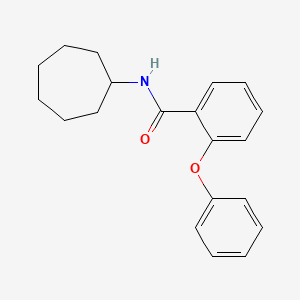

N-cycloheptyl-2-phenoxybenzamide

Description

Properties

IUPAC Name |

N-cycloheptyl-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c22-20(21-16-10-4-1-2-5-11-16)18-14-8-9-15-19(18)23-17-12-6-3-7-13-17/h3,6-9,12-16H,1-2,4-5,10-11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPGUCNXWZLCFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-phenoxybenzamide typically involves the following steps:

-

Formation of the Benzamide Core: : The initial step involves the preparation of 2-phenoxybenzoic acid. This can be achieved through the reaction of phenol with 2-chlorobenzoic acid in the presence of a base such as potassium carbonate.

-

Amidation Reaction: : The 2-phenoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is subsequently reacted with cycloheptylamine to form this compound. This reaction is typically carried out in an inert solvent like dichloromethane, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinone derivatives under strong oxidizing conditions.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: N-cycloheptyl-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cycloheptyl-2-phenoxybenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-cycloheptyl-2-phenoxybenzamide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The phenoxy and cycloheptyl groups can influence the compound’s binding affinity and specificity, leading to distinct biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-cycloheptyl-2-phenoxybenzamide with related benzamides:

Notes:

Crystallographic and Spectroscopic Insights

- Crystal Packing: Analogs like N-{2-Methyl-5-[(5-oxodibenzo[a,d]cycloheptenyl)amino]phenyl}benzamide () crystallize in orthogonal systems (e.g., space group Pbca). The cycloheptyl group may introduce torsional strain, altering lattice parameters compared to smaller substituents .

- Spectroscopic Characterization : IR and NMR data for related compounds (e.g., ) confirm amide bond formation and substituent effects on electronic environments.

Recommendations for Future Research :

- Synthesis and crystallographic analysis to confirm structural predictions.

- Biological screening for antimicrobial or catalytic activity.

- Computational modeling to assess interactions with biological targets or metal catalysts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-cycloheptyl-2-phenoxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling reactions between activated benzamide derivatives and cycloheptylamine. For example, Pd/C-catalyzed hydrogenation (e.g., reducing nitro groups or deprotecting intermediates) is often used to generate key precursors . Solvent choice (e.g., MeOH or CH₂Cl₂) and temperature control (room temp vs. reflux) critically impact reaction efficiency. Pyridine is frequently employed as a base to neutralize HCl byproducts during amide bond formation .

- Key Considerations : Optimize catalyst loading (e.g., Pd/C at 5–10 mol%) and monitor reaction progress via TLC or HPLC to minimize side products like over-reduced intermediates.

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm cycloheptyl and phenoxy substituents via ¹H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, cycloheptyl protons as multiplet at δ 1.5–2.2 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ matching C₂₀H₂₃NO₂).

- X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally analogous benzamides .

Q. What structure-activity relationship (SAR) principles apply to this compound analogs?

- Methodological Answer : Substituent effects on the benzamide core (e.g., electron-withdrawing vs. donating groups) modulate bioactivity. For instance:

- Phenoxy Group : Enhances lipophilicity, potentially improving membrane permeability .

- Cycloheptyl Moiety : Larger ring size compared to cyclohexyl may alter binding pocket interactions in enzyme assays .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in different studies be resolved?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, solvent/DMSO concentration). For example:

- Validation Steps : Replicate assays using standardized protocols (e.g., ATP-based viability assays in ≥3 cell lines).

- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .

- Case Study : Inconsistent IC₅₀ values in kinase inhibition assays may reflect differences in ATP concentrations; adjust assay buffers to physiological ATP levels (1–10 mM) .

Q. What strategies optimize multi-step synthesis of this compound derivatives with complex substituents?

- Methodological Answer : Prioritize orthogonal protecting groups (e.g., TIPS for hydroxyls) to enable sequential functionalization .

- Critical Steps :

- Intermediate Purification : Use flash chromatography or recrystallization (e.g., methanol/water) to isolate high-purity intermediates .

- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling steps to improve yields of challenging aryl ethers .

Q. How do steric and electronic effects of the cycloheptyl group influence binding kinetics in target proteins?

- Methodological Answer : Use computational docking (e.g., AutoDock Vina) to model ligand-protein interactions. Compare with cyclohexyl or cyclooctyl analogs to assess ring size effects.

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to quantify affinity differences .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to evaluate enthalpy-entropy trade-offs .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (four-parameter logistic model). Report IC₅₀ values with 95% confidence intervals.

- Advanced Tip : Apply hierarchical Bayesian modeling to pool data from multiple experiments, reducing variability .

Q. How should researchers address discrepancies between computational predictions and experimental SAR results?

- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Validate with mutagenesis studies to confirm key binding residues .

- Case Example : If MD simulations predict hydrogen bonding to a specific residue but activity data contradict this, perform alanine scanning mutagenesis to test the hypothesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.